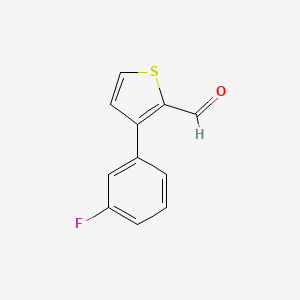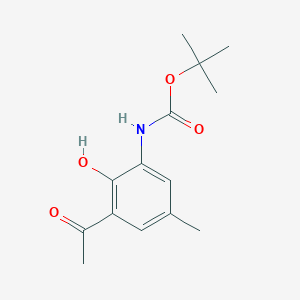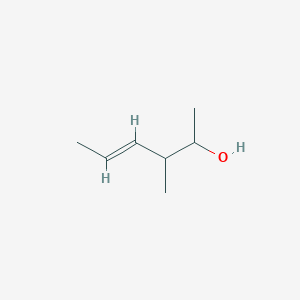
Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine is an organic compound characterized by the presence of an isopropyl group attached to a thiazole ring, which is further substituted with a methyl group at the 2-position and an amine group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Amine Introduction: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with a halogenated thiazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.
Catalytic Processes: Catalysts may be employed to enhance the reaction rates and selectivity, particularly in the alkylation and amination steps.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Bases: Sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various amine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving thiazole derivatives.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the development of antimicrobial or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism by which Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine exerts its effects depends on its interaction with molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The isopropyl and amine groups may enhance the compound’s binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-thiazol-5-ylmethyl-amine: Lacks the isopropyl group, which may affect its binding properties and reactivity.
Isopropyl-thiazol-5-ylmethyl-amine: Lacks the methyl group at the 2-position, potentially altering its chemical behavior.
Uniqueness
Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the isopropyl and methyl groups enhances its versatility in synthetic applications and its potential efficacy in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C8H14N2S |
|---|---|
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H14N2S/c1-6(2)9-4-8-5-10-7(3)11-8/h5-6,9H,4H2,1-3H3 |
InChI-Schlüssel |
DCIKSEKWZRJGSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(S1)CNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


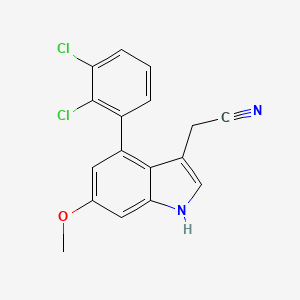





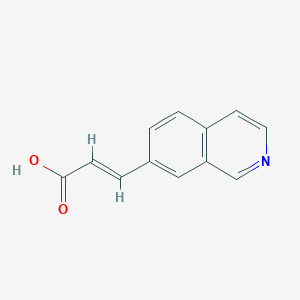
![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)
